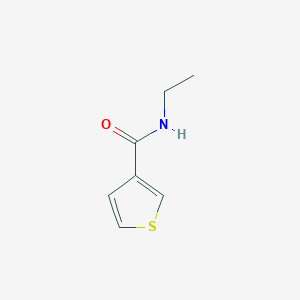

N-Ethylthiophene-3-carboxamide

概要

説明

亜硫酸ナトリウムは、化学式 Na₂SO₃ を持つ無機化合物です。白色の、水に溶ける固体として存在し、一般的に酸化防止剤や保存料として使用されます。 亜硫酸ナトリウムは、木材およびリグノセルロース材料のパルプ化と精製の際にリグニンを軟化させるなど、さまざまな工業プロセスにも使用されます .

合成経路と反応条件:

-

実験室での調製: 亜硫酸ナトリウムは、二酸化硫黄 (SO₂) と水酸化ナトリウム (NaOH) を反応させることによって合成することができます。反応は以下の通りです。

SO2+2NaOH→Na2SO3+H2O

-

工業生産: 工業的には、亜硫酸ナトリウムは、二酸化硫黄を炭酸ナトリウム (Na₂CO₃) の溶液で処理することによって製造されます。全体の反応は次のとおりです。

SO2+Na2CO3→Na2SO3+CO2

反応の種類:

-

酸化: 亜硫酸ナトリウムは、酸素の存在下で硫酸ナトリウム (Na₂SO₄) に酸化することができます。

2Na2SO3+O2→2Na2SO4

-

還元: 亜硫酸ナトリウムは還元剤として作用し、ヨウ素をヨウ化物に還元するなど、さまざまな化合物を還元することができます。

Na2SO3+I2→Na2SO4+2NaI

-

置換: 亜硫酸ナトリウムは、アルデヒドと反応して亜硫酸水素付加物を形成し、ケトンと反応してスルホン酸を生成します {_svg_4}.

一般的な試薬と条件:

酸化剤: 酸素、過酸化水素。

還元剤: 亜硫酸ナトリウム自体。

反応条件: 通常は室温で水溶液中で行われます。

主な生成物:

酸化: 硫酸ナトリウム。

還元: ヨウ化ナトリウム。

置換: 亜硫酸水素付加物とスルホン酸。

科学的研究の応用

Medicinal Chemistry

N-Ethylthiophene-3-carboxamide has been investigated for its potential therapeutic applications due to its diverse biological activities:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown promising results against various cancer cell lines with IC50 values significantly lower than standard chemotherapeutics .

- Antimicrobial Properties : Research has demonstrated that this compound exhibits antimicrobial activity against several pathogenic strains, suggesting its potential as a new class of antibiotics .

- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. This suggests its utility in treating inflammatory diseases.

Case Study: Anticancer Properties

A study evaluating the anticancer activity of thiophene carboxamide derivatives found that this compound derivatives exhibited significant cytotoxicity against Hep3B liver cancer cells, with IC50 values around 2.77 µg/mL . This positions it as a potential lead compound for further development in cancer therapy.

Material Science

In material science, thiophene derivatives like this compound are being explored for their applications in organic electronics:

- Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of thiophenes make them suitable for use in OLEDs, where they can enhance light emission efficiency.

- Organic Photovoltaics (OPVs) : Research indicates that thiophene-based materials can improve charge transport and stability in solar cells, making them valuable for renewable energy applications.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including:

作用機序

亜硫酸ナトリウムは、主にその還元特性を通じて効果を発揮します。酸化剤に電子を供与することにより、酸化剤を還元します。このメカニズムは、酸化防止剤や保存料としての役割において非常に重要です。 生物系において、亜硫酸ナトリウムは酸素を捕捉し、細胞や組織への酸化損傷を防ぐことができます .

類似の化合物:

亜硫酸水素ナトリウム (NaHSO₃): 同様の還元特性を持つが、酸性度が異なる。

メタ亜硫酸ナトリウム (Na₂S₂O₅): 保存料や酸化防止剤として使用されるが、分子構造が異なる。

硫酸ナトリウム (Na₂SO₄): 亜硫酸ナトリウムの酸化によって形成され、洗剤や製紙に使用されます.

亜硫酸ナトリウムの独自性:

還元剤: 亜硫酸ナトリウムは、硫酸ナトリウムよりも効果的な還元剤です。

結論として、亜硫酸ナトリウムは、工業プロセスから科学研究まで、さまざまな分野で重要な用途を持つ汎用性の高い化合物です。その独特の性質により、多くの化学的および生物学的用途において貴重なツールとなっています。

類似化合物との比較

Sodium Bisulfite (NaHSO₃): Similar reducing properties but differs in its acidic nature.

Sodium Metabisulfite (Na₂S₂O₅): Used as a preservative and antioxidant, but has a different molecular structure.

Sodium Sulfate (Na₂SO₄): Formed by the oxidation of sodium sulfite, used in detergents and paper production.

Uniqueness of Sodium Sulfite:

Reducing Agent: Sodium sulfite is a more effective reducing agent compared to sodium sulfate.

Preservative: It is widely used in the food and beverage industry due to its ability to prevent microbial spoilage and browning reactions.

生物活性

N-Ethylthiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. The thiophene ring in its structure contributes to its aromatic properties, which can enhance interactions with biological targets.

Enzyme Inhibition

Research has shown that thiophene derivatives, including this compound, exhibit significant enzyme inhibition properties:

- 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) : This enzyme plays a crucial role in steroid metabolism. Inhibition of 17β-HSD2 can have therapeutic implications for conditions like osteoporosis by maintaining estrogen levels in bone tissue. Compounds structurally related to this compound have demonstrated this inhibitory activity, suggesting potential applications in hormone-related therapies .

- 15-Lipoxygenase-1 (15-LOX-1) : Another study identified novel thiophene-based inhibitors for 15-LOX-1, which is involved in inflammatory processes. The inhibitors showed anti-inflammatory effects in mouse lung tissue models, indicating that this compound could similarly affect inflammatory pathways .

Anticancer Properties

This compound and its derivatives have been explored for their anticancer potential:

- Antiproliferative Activity : A series of studies have evaluated the antiproliferative effects of thiophene derivatives on various cancer cell lines. For instance, one derivative exhibited an IC50 value of less than 9 μM against HCT116 colon cancer cells, indicating strong antiproliferative activity .

- EGFR Kinase Inhibition : Some thiophene derivatives have shown promising results as inhibitors of the epidermal growth factor receptor (EGFR), which is critical in many cancers. One study reported an IC50 value of 94.44 nM for EGFR inhibition by a related compound .

Case Study 1: Inhibition of Endothelial Cell Proliferation

A study evaluated the effects of thiophene carboxamide derivatives on bovine aortic endothelial cells (BAECs) stimulated by basic fibroblast growth factor (bFGF). The results indicated that specific modifications to the carboxamide group were crucial for inhibiting DNA synthesis driven by bFGF. The findings suggest that structural features significantly influence biological activity .

Case Study 2: Structure-Activity Relationship (SAR)

A focused optimization study on the substitution patterns of thiophene derivatives revealed that certain structural modifications could enhance inhibitory potency against targeted enzymes. For example, varying the tail length on the 3-position while keeping other substituents constant demonstrated a clear relationship between tail length and inhibitory potency .

Data Tables

The following table summarizes key findings related to various thiophene derivatives and their biological activities:

| Compound Name | Structure Features | Biological Activity | IC50 Value (μM) |

|---|---|---|---|

| This compound | Thiophene ring with ethyl group | Inhibitor of 17β-HSD2 | Not specified |

| Trisubstituted Thiophene Derivative | Various substitutions | Antiproliferative against cancer cell lines | <9 |

| Thiophene-Based EGFR Inhibitor | Contains selenide | EGFR kinase inhibition | 94.44 |

| N-(per-O-acetylated-D-mannopyranosyl)-thiophene-2-carboxamide | Acetylated sugar moiety | Inhibition of endothelial cell proliferation | Not specified |

特性

IUPAC Name |

N-ethylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-2-8-7(9)6-3-4-10-5-6/h3-5H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBYRWXQWJIZNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879128 | |

| Record name | 3-Thiophenecarboxamide,N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150079-41-7 | |

| Record name | 3-Thiophenecarboxamide,N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。